1-Bromo-3-(1,1,1-trifluoropropan-2-yl)benzene
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Overview
Description
1-Bromo-3-(1,1,1-trifluoropropan-2-yl)benzene is an organic compound with the molecular formula C9H8BrF3 It is a brominated aromatic compound where a bromine atom is attached to the benzene ring, and a trifluoropropyl group is attached to the third carbon of the benzene ring
Mechanism of Action
Target of Action
It is known to behave as a thiol-reactive trifluoromethyl probe . This suggests that it may interact with thiol groups, which are found in many biological molecules such as proteins.
Mode of Action
1-Bromo-3-(1,1,1-trifluoropropan-2-yl)benzene, as a thiol-reactive trifluoromethyl probe, likely interacts with its targets through a mechanism involving the reaction with thiol groups
Result of Action
Its role as a thiol-reactive trifluoromethyl probe suggests it may modify proteins containing thiol groups, potentially altering their function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1,1,1-trifluoropropan-2-yl)benzene can be synthesized through several methods. One common method involves the bromination of 3-(1,1,1-trifluoropropan-2-yl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-(1,1,1-trifluoropropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The trifluoropropyl group can undergo oxidation to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form 3-(1,1,1-trifluoropropan-2-yl)benzene by removing the bromine atom.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: 3-(1,1,1-trifluoropropan-2-yl)phenol, 3-(1,1,1-trifluoropropan-2-yl)aniline.
Oxidation: 3-(1,1,1-trifluoropropan-2-yl)benzoic acid, 3-(1,1,1-trifluoropropan-2-yl)benzaldehyde.
Reduction: 3-(1,1,1-trifluoropropan-2-yl)benzene.
Scientific Research Applications
1-Bromo-3-(1,1,1-trifluoropropan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Comparison with Similar Compounds
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated saturated alcohol used as a thiol-reactive trifluoromethyl probe.
3-Bromo-1,1,1-trifluoroacetone: A brominated ketone used in the synthesis of various organic compounds.
Uniqueness: 1-Bromo-3-(1,1,1-trifluoropropan-2-yl)benzene is unique due to its combination of a bromine atom and a trifluoropropyl group attached to a benzene ring. This structure imparts distinct chemical properties, such as high reactivity in substitution reactions and stability under oxidative conditions, making it valuable in various applications .
Properties
IUPAC Name |
1-bromo-3-(1,1,1-trifluoropropan-2-yl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3/c1-6(9(11,12)13)7-3-2-4-8(10)5-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIVLWYXQGXZNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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